- Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt, Bioorganic & Medicinal Chemistry, 2007, 15(6), 2441-2452

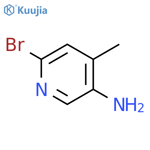

Cas no 929617-35-6 (5-bromo-1H-pyrazolo[3,4-c]pyridine)

![5-bromo-1H-pyrazolo[3,4-c]pyridine structure](https://ar.kuujia.com/scimg/cas/929617-35-6x500.png)

929617-35-6 structure

اسم المنتج:5-bromo-1H-pyrazolo[3,4-c]pyridine

كاس عدد:929617-35-6

وسط:C6H4BrN3

ميغاواط:198.020059585571

MDL:MFCD11518975

CID:796706

PubChem ID:45789778

5-bromo-1H-pyrazolo[3,4-c]pyridine الخواص الكيميائية والفيزيائية

الاسم و المعرف

-

- 5-bromo-1H-pyrazolo[3,4-c]pyridine

- 1H-Pyrazolo[3,4-c]pyridine,5-bromo-

- 5-Bromo-1H-pyrazolo[3,4-c]pyridine (ACI)

- 929617-35-6

- SCHEMBL1601314

- BCP27935

- CS-0006627

- SCHEMBL17847959

- PS-5621

- STL557150

- 5-Bromo-2H-pyrazolo[3,4-c]pyridine

- DTXSID90672013

- EN300-210187

- PB20598

- 5-bromo-1H-pyrazolo[3,4-c]pyridine, AldrichCPR

- BBL103340

- DB-079445

- 1H-PYRAZOLO[3,4-C]PYRIDINE, 5-BROMO-

- AU-004/43501641

- MFCD11518975

- AVTKMQORQDZRPF-UHFFFAOYSA-N

- AKOS005266423

- AC-29619

- 5-Bromo-1H-pyrazolo[3,4-c]-pyridine

- SY038403

-

- MDL: MFCD11518975

- نواة داخلي: 1S/C6H4BrN3/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H,9,10)

- مفتاح Inchi: AVTKMQORQDZRPF-UHFFFAOYSA-N

- ابتسامات: BrC1C=C2C(NN=C2)=CN=1

حساب السمة

- نوعية دقيقة: 196.95900

- النظائر كتلة واحدة: 196.959

- النظائر الذرية العد: 0

- الرابطة الهيدروجينية المانحين العد: 1

- عدد مستقبلات الهيدروجين بوند: 3

- عدد الذرات الثقيلة: 10

- تدوير ملزمة العد: 0

- تعقيدات: 130

- رابطة تساهمية وحدة العد: 1

- مركز ستيريو الذرية العد: 0

- عدد غير محدد من مراكز ستيريو الذرية: 0

- السندات الثابتة ستيريو مركز العد: 0

- غير محدد بوند مركز ستيريو العد: 0

- إكسلوغ 3: 1.5

- طوبولوجي سطح القطب: 41.6A^2

الخصائص التجريبية

- كثيف: 1.894

- نقطة الغليان: 384°C at 760 mmHg

- نقطة الوميض: 186°C

- انكسار: 1.745

- بسا: 41.57000

- لوغب: 1.72040

5-bromo-1H-pyrazolo[3,4-c]pyridine أمن المعلومات

- رمز الفئة الخطرة: 22

-

تحديد البضائع الخطرة:

5-bromo-1H-pyrazolo[3,4-c]pyridine بيانات الجمارك

- رمز النظام المنسق:2933990090

- بيانات الجمارك:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-bromo-1H-pyrazolo[3,4-c]pyridine الأسعارأكثر . >>

| مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM101971-5g |

5-bromo-1H-pyrazolo[3,4-c]pyridine |

929617-35-6 | 95%+ | 5g |

$*** | 2023-05-29 | |

| ChemScence | CS-0006627-1g |

5-Bromo-1H-pyrazolo[3,4-c]pyridine |

929617-35-6 | 98.92% | 1g |

$31.0 | 2022-04-26 | |

| abcr | AB514931-5 g |

5-Bromo-1H-pyrazolo[3,4-c]pyridine, 95%; . |

929617-35-6 | 95% | 5g |

€279.00 | 2023-04-18 | |

| eNovation Chemicals LLC | D495272-5G |

5-bromo-1H-pyrazolo[3,4-c]pyridine |

929617-35-6 | 97% | 5g |

$105 | 2024-05-23 | |

| eNovation Chemicals LLC | D495272-25G |

5-bromo-1H-pyrazolo[3,4-c]pyridine |

929617-35-6 | 97% | 25g |

$320 | 2024-05-23 | |

| Enamine | EN300-210187-1.0g |

5-bromo-1H-pyrazolo[3,4-c]pyridine |

929617-35-6 | 95% | 1g |

$34.0 | 2023-05-31 | |

| Chemenu | CM101971-10g |

5-bromo-1H-pyrazolo[3,4-c]pyridine |

929617-35-6 | 95%+ | 10g |

$*** | 2023-05-29 | |

| ChemScence | CS-0006627-5g |

5-Bromo-1H-pyrazolo[3,4-c]pyridine |

929617-35-6 | 98.92% | 5g |

$105.0 | 2022-04-26 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H825932-5g |

5-bromo-1H-pyrazolo[3,4-c]pyridine |

929617-35-6 | ≥95% | 5g |

1,168.20 | 2021-05-17 | |

| TRC | B698808-250mg |

5-Bromo-1h-pyrazolo[3,4-c]pyridine |

929617-35-6 | 250mg |

$ 64.00 | 2023-04-18 |

5-bromo-1H-pyrazolo[3,4-c]pyridine طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط

1.1 Reagents: Sodium nitrite Solvents: Acetic acid , Water ; 15 min, rt; 3 d, rt

المراجع

طريقة الإنتاج 2

رد فعل الشرط

1.1 Reagents: Acetic acid , Sodium nitrite Solvents: Water ; 15 min; 2 d, rt

المراجع

- Preparation of pyrazolo[3,4-c]pyridine compounds as Pim kinase inhibitors useful for treating disorders such as cancer, United States, , ,

طريقة الإنتاج 3

رد فعل الشرط

1.1 Reagents: Acetic anhydride , Potassium acetate Solvents: Chloroform ; 1 h, 25 °C; 2 h, 70 °C → reflux; reflux → 25 °C

1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 12 h, 25 °C → reflux; reflux → 25 °C

1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C

1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 12 h, 25 °C → reflux; reflux → 25 °C

1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C

المراجع

- 3-(1H-Pyrrolo[2,3-c]pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,

طريقة الإنتاج 4

رد فعل الشرط

1.1 Reagents: Iron , Hydrochloric acid Solvents: Ethanol , Water ; rt; 2 h, 65 °C

1.2 Reagents: Ammonium chloride Solvents: Ethanol , Water ; 3 h, 65 °C

1.3 Reagents: Potassium acetate Solvents: Chloroform ; rt; 2 h, rt → reflux; reflux → rt

1.4 Reagents: Isoamyl nitrite Catalysts: 18-Crown-6 ; 26 h, rt → reflux; reflux → rt

1.5 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt

1.2 Reagents: Ammonium chloride Solvents: Ethanol , Water ; 3 h, 65 °C

1.3 Reagents: Potassium acetate Solvents: Chloroform ; rt; 2 h, rt → reflux; reflux → rt

1.4 Reagents: Isoamyl nitrite Catalysts: 18-Crown-6 ; 26 h, rt → reflux; reflux → rt

1.5 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt

المراجع

- Preparation of enantiomerically enriched aryloazol-2-yl cyanoethylamino parasiticidal compounds, World Intellectual Property Organization, , ,

طريقة الإنتاج 5

رد فعل الشرط

1.1 Reagents: Acetic anhydride , Isoamyl nitrite , Potassium acetate , 18-Crown-6 Solvents: Toluene ; 20 h, 80 °C

1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt

1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt

المراجع

- Discovery of (1H-Pyrazolo[3,4-c]pyridin-5-yl)sulfonamide Analogues as Hepatitis B Virus Capsid Assembly Modulators by Conformation Constraint, Journal of Medicinal Chemistry, 2020, 63(11), 6066-6089

طريقة الإنتاج 6

رد فعل الشرط

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ; overnight, rt

1.2 Reagents: Acetic anhydride Solvents: Tetrahydrofuran ; overnight, reflux

1.3 Reagents: Acetic anhydride , Isoamyl nitrite , Potassium acetate Solvents: Toluene , 18-Crown-6 ; 80 °C

1.4 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; rt

1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6

1.2 Reagents: Acetic anhydride Solvents: Tetrahydrofuran ; overnight, reflux

1.3 Reagents: Acetic anhydride , Isoamyl nitrite , Potassium acetate Solvents: Toluene , 18-Crown-6 ; 80 °C

1.4 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; rt

1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6

المراجع

- Preparation of the compounds and its application in treating hepatitis B, China, , ,

طريقة الإنتاج 7

رد فعل الشرط

1.1 Reagents: Acetic anhydride , Potassium acetate Solvents: Chloroform ; 1 h, 25 °C; 2 h, 60 - 70 °C; 70 °C → 25 °C

1.2 Reagents: Isoamyl nitrite Catalysts: 18-Crown-6 ; 12 h, reflux; reflux → 25 °C

1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C

1.2 Reagents: Isoamyl nitrite Catalysts: 18-Crown-6 ; 12 h, reflux; reflux → 25 °C

1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C

المراجع

- 3-(1H-Indol-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,

طريقة الإنتاج 8

رد فعل الشرط

1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 13 h, rt

1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran , Water ; overnight, reflux

1.3 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ; rt → reflux; 40 min, reflux

1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran , Water ; overnight, reflux

1.3 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ; rt → reflux; 40 min, reflux

المراجع

- Process for preparing indazole derivatives by activation of hydroxylamine, China, , ,

طريقة الإنتاج 9

رد فعل الشرط

1.1 Reagents: Acetic acid , Sodium nitrite Solvents: Acetic acid ; overnight, rt

المراجع

- Hypoglycemic agents containing condensed heterocyclic compounds as GPR119 agonists, Japan, , ,

طريقة الإنتاج 10

رد فعل الشرط

1.1 Reagents: Sodium nitrite Solvents: Acetic acid ; overnight, rt

المراجع

- Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists, Bioorganic & Medicinal Chemistry Letters, 2016, 26(15), 3441-3446

طريقة الإنتاج 11

رد فعل الشرط

1.1 Reagents: Potassium carbonate , O-Methylhydroxylamine hydrochloride Solvents: Tetrahydrofuran ; overnight, rt

1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Water ; rt; overnight, reflux

1.3 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ; 30 min, reflux

1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Water ; rt; overnight, reflux

1.3 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ; 30 min, reflux

المراجع

- An improved method for preparing 1H-pyrazolo[3,4-c]pyridine compounds, China, , ,

طريقة الإنتاج 12

رد فعل الشرط

1.1 Reagents: Sodium nitrite Solvents: Acetic acid , Water ; 3 d, rt

المراجع

- N-Aryl-1H-pyrazolopyridin-3-amine for inhibiting expression of MELK, and preparation method thereof, Korea, , ,

طريقة الإنتاج 13

رد فعل الشرط

1.1 Reagents: Sodium nitrite Solvents: Acetic acid ; 0 °C → rt

المراجع

- Discovery of 3,5-substituted 6-azaindazoles as potent pan-Pim inhibitors, Bioorganic & Medicinal Chemistry Letters, 2015, 25(22), 5258-5264

طريقة الإنتاج 14

رد فعل الشرط

1.1 Reagents: Acetic anhydride , Potassium acetate Solvents: Chloroform ; 1 h, 25 °C; 2 h, 70 °C → reflux; reflux → 25 °C

1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 12 h, 25 °C → reflux; reflux → 25 °C

1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C

1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 12 h, 25 °C → reflux; reflux → 25 °C

1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C

المراجع

- 3-(1H-Pyrrolo[3,2-c]pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,

طريقة الإنتاج 15

رد فعل الشرط

1.1 Reagents: Sodium nitrite Solvents: Acetic acid ; 0 °C; overnight, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

المراجع

- Preparation of pyrazolopyridines as T-type calcium channel antagonists and uses thereof, World Intellectual Property Organization, , ,

طريقة الإنتاج 16

رد فعل الشرط

1.1 Reagents: Acetic anhydride , Potassium acetate Solvents: Chloroform ; 1 h, 25 °C; 2 h, > 70 °C; reflux → 25 °C

1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 25 °C → reflux; 12 h, reflux; reflux → 25 °C

1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C

1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 25 °C → reflux; 12 h, reflux; reflux → 25 °C

1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C

المراجع

- 3-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,

طريقة الإنتاج 17

رد فعل الشرط

1.1 Reagents: Sodium nitrite Solvents: Acetic acid ; overnight, rt

المراجع

- Preparation of 4-piperidinyl-condensed heterocyclic compounds as GPR119 agonists, World Intellectual Property Organization, , ,

5-bromo-1H-pyrazolo[3,4-c]pyridine Raw materials

- 6-Bromo-4-methylpyridin-3-amine

- Methoxyamine hydrochloride

- 2-bromo-4-methyl-5-nitro-pyridine

- 2-bromo-5-fluoropyridine-4-carbaldehyde

- Acetamide, N-(6-bromo-4-methyl-3-pyridinyl)-

5-bromo-1H-pyrazolo[3,4-c]pyridine Preparation Products

5-bromo-1H-pyrazolo[3,4-c]pyridine الوثائق ذات الصلة

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

2. Book reviews

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

-

Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

929617-35-6 (5-bromo-1H-pyrazolo[3,4-c]pyridine) منتجات ذات صلة

- 70849-22-8(D-Lyxose-1-13C)

- 2034347-24-3(2-1-(5-chloro-2-methylbenzenesulfonyl)pyrrolidin-3-yl-2H-1,2,3-triazole)

- 52730-96-8(1,1-dibromo-2-tert-butylcyclopropane)

- 3092-17-9(midodrine hydrochloride)

- 1261607-89-9(2-Fluoro-3-(2,4,5-trichlorophenyl)-5-(trifluoromethyl)pyridine)

- 893741-31-6(2-hydroxy-5-(4-methylsulfonylphenyl)benzaldehyde)

- 125419-80-9(3,5-dibromo-4-ethylpyridine)

- 1355792-31-2(N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-6-(methylsulfanyl)pyridine-3-carboxamide)

- 1214354-23-0(2,3-Bis(4-fluorophenyl)pyridin-6-amine)

- 153391-26-5(2H-Pyran-3-carbonitrile, 6-(4-fluorophenyl)-4-(methylthio)-2-oxo-)

الموردين الموصى بهم

Amadis Chemical Company Limited

(CAS:929617-35-6)5-bromo-1H-pyrazolo[3,4-c]pyridine

نقاء:99%/99%

كمية:25g/100g

الأسعار ($):163.0/612.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:929617-35-6)5-bromo-1H-pyrazolo[3,4-c]pyridine

نقاء:99.9%

كمية:200kg

الأسعار ($):استفسار